N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide
Description
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide is a hydroxamic acid derivative featuring a beta-alaninamide backbone substituted at the N~3~ position with a 2-methylbenzyl group. Hydroxamic acids are known for their metal-chelating capabilities, making them relevant in enzyme inhibition (e.g., histone deacetylases) and medicinal chemistry applications .
Properties
CAS No. |
919997-09-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-hydroxy-3-[(2-methylphenyl)methylamino]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-9-4-2-3-5-10(9)8-12-7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
InChI Key |
WNBYDTHLPXGJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under acidic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the intermediate compound reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form carbonyl derivatives.
- Reduction : It can be reduced to produce corresponding amine derivatives.
- Substitution : The methylphenyl group can be substituted with other functional groups.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or activator. The mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme or receptor activity.
Medicine
This compound is being explored for therapeutic properties, including:
- Anti-inflammatory effects : Studies indicate potential pathways through which this compound may reduce inflammation.
- Anticancer activities : Preliminary research suggests it may inhibit tumor growth by acting on histone deacetylase enzymes, which are crucial in cancer progression.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its ability to act as a versatile intermediate makes it valuable in various synthetic pathways.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the use of N-hydroxy compounds as inhibitors of human histone deacetylase (HDAC). The findings indicated that this compound exhibited significant inhibitory activity against HDACs, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Research
Research conducted on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing cytokine production in vitro. This study highlights its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-Alaninamide Derivatives
(a) N~3~-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide–HCl (Compound Y511-0093)
- Key Differences :
- Substituents: The 2-methylbenzyl group in the target compound is replaced with a 3,4-dimethoxyphenylethyl group in Y511-0093, enhancing electron-donating effects and steric bulk.
- Physicochemical Properties:
- logP : 2.131 (Y511-0093) vs. estimated ~2.5–3.0 for the target compound (due to the hydrophobic 2-methylphenyl group).
- Hydrogen Bond Donors: 1 (Y511-0093) vs. 2 (target compound, including the N-hydroxy group). Biological Implications: The HCl salt in Y511-0093 improves solubility (logSw = -2.994), whereas the target compound’s hydroxamic acid group may enhance metal binding but reduce stability .
(b) N~3~-Benzyl-N~3~-(2-hydroxyethyl)-N-(2-methoxy-5-nitrophenyl)-beta-alaninamide (Compound Y511-0033)
- Key Differences :
- Substituents: A benzyl group and hydroxyethyl chain replace the 2-methylbenzyl group.
- Molecular Weight : 373.41 (Y511-0033) vs. ~265–280 (estimated for the target compound).
- Functional Groups : The nitro group in Y511-0033 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Hydroxamic Acid Derivatives
(a) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)
- Key Differences :
- Backbone: Propanamide vs. beta-alaninamide.
- Substituents : A cyclohexyl group and 4-chlorophenyl group vs. 2-methylbenzyl.
- Activity : Cyclohexyl groups enhance lipophilicity (logP ~3.5), while the 4-chloro substituent may confer antimicrobial or antioxidant activity, as seen in similar hydroxamic acids .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: Non-hydroxamic acid structure (amide vs. N-hydroxy amide). Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, a method adaptable to the target compound .
Aromatic Substitution Patterns
(a) N-{4-[(5-Cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}-N’-(2-methylphenyl)thiourea
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Table 2: Structural and Functional Comparisons
Research Findings and Implications
- Hydroxamic Acid Stability: The N-hydroxy group in the target compound may render it susceptible to hydrolysis compared to non-hydroxamic analogs like Y511-0093 .
- Synthetic Routes : Adaptable from methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (e.g., coupling 2-methylbenzylamine with beta-alaninamide precursors) .
Biological Activity
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article explores the compound's mechanisms, efficacy, and relevance in various biological contexts, supported by case studies and research findings.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- Structure : The compound features a beta-alanine backbone modified with a hydroxyl group and a 2-methylphenyl substituent, influencing its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound exhibits properties that may modulate neurotransmitter systems and influence cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing the availability of critical neurotransmitters such as serotonin and dopamine.
- Receptor Modulation : The compound may act as a ligand for various G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses.
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective potential of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting that the compound may enhance cellular resilience against neurotoxic insults.
Case Study 2: Antidepressant Potential
Another investigation focused on the compound's ability to inhibit MAO activity. The findings revealed that at low concentrations, this compound significantly reduced MAO levels, which is associated with increased serotonin levels and potential antidepressant effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics and moderate bioavailability. Further studies are required to determine its metabolic pathway and excretion rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
